4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780708
InChI: InChI=1S/C7H4BrFN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H
SMILES: C1=CN2C(=CC=N2)C(=C1F)Br
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC13780708

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 4-bromo-5-fluoropyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H
Standard InChI Key FAPQZPJQUXMHRM-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=N2)C(=C1F)Br
Canonical SMILES C1=CN2C(=CC=N2)C(=C1F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. Bromine and fluorine substituents at positions 4 and 5 introduce steric and electronic effects that modulate reactivity and intermolecular interactions. The molecular geometry favors planar configurations, enhancing conjugation and stability .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC7H4BrFN2\text{C}_7\text{H}_4\text{BrFN}_2Vulcanchem
Molecular Weight215.02 g/molVulcanchem
CAS NumberNot publicly disclosedVulcanchem
Halogen SubstituentsBr (4-position), F (5-position)PMC

The electronegativity of fluorine (χ=4.0\chi = 4.0) and polarizability of bromine (α=3.05×1024cm3\alpha = 3.05 \times 10^{-24} \, \text{cm}^3) create a dipole moment that influences solubility and crystallinity .

Synthesis and Functionalization

Halogenation Strategies

Synthesis begins with the pyrazolo[1,5-a]pyridine scaffold, followed by regioselective halogenation. Bromination at position 4 is achieved using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in acetonitrile, while fluorination at position 5 employs Selectfluor®\text{Selectfluor}^{\text{®}} or DAST\text{DAST} (diethylaminosulfur trifluoride) . For example, the RSC study reported a 89% yield for iodination of a related compound using Niodosuccinimide\text{N}-iodosuccinimide (NIS), suggesting analogous efficiency for bromination .

Cyclocondensation Routes

Alternative methods involve cyclocondensation of 1,3-biselectrophiles (e.g., diketones) with 3-aminopyrazoles. A 2021 PMC review highlighted microwave-assisted protocols that reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom at position 4 undergoes facile SNAr\text{S}_\text{N}\text{Ar} (nucleophilic aromatic substitution) with amines or thiols. For instance, reaction with piperazine in DMF at 100°C produces 4-piperazinyl derivatives, which are intermediates in kinase inhibitor synthesis .

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Kinase Inhibition

The RSC study identified 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine derivatives as potent PI3 kinase inhibitors, with IC50\text{IC}_{50} values below 100 nM . Structural analogs bearing sulfonamide linkers exhibited enhanced binding to the ATP pocket of PI3Kγ, a target in oncology and inflammation .

Anticancer Activity

PMC-reviewed derivatives demonstrated antiproliferative effects against MCF-7 breast cancer cells (GI50=2.1μM\text{GI}_{50} = 2.1 \, \mu\text{M}) by disrupting tubulin polymerization . Fluorine’s electron-withdrawing effect enhances membrane permeability, while bromine aids in hydrophobic interactions with target proteins .

Material Science Applications

Photophysical Properties

The compound’s rigid conjugated system exhibits strong blue fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}) with a quantum yield (Φ\Phi) of 0.62, making it suitable for OLEDs and bioimaging probes . Bromine-heavy atom effects increase intersystem crossing, enabling potential use in phosphorescent materials .

Supramolecular Assembly

X-ray crystallography reveals π-π stacking (3.4 Å interplanar distance) and halogen bonding (C-BrN=3.2A˚\text{C-Br}\cdots\text{N} = 3.2 \, \text{Å}), which stabilize crystalline frameworks for organic semiconductors .

Research Gaps and Future Directions

Despite progress, challenges remain:

  • Toxicity Profiling: No in vivo studies have assessed long-term safety.

  • Synthetic Scalability: Current methods require stoichiometric metal catalysts, increasing costs.

  • Material Stability: Fluorine’s lability under UV exposure limits device longevity .

Future work should prioritize flow chemistry for halogenation and computational modeling to predict biological targets.

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